4-Methoxy-2,3-dihydro-1H-inden-2-amine

Neuropharmacology Monoamine Transporter Dopamine

The 4-methoxy substitution on the 2-aminoindane scaffold enforces an N-axial conformational preference critical for dopamine receptor docking studies. This regioisomer releases dopamine (EC50=150 nM) and serotonin (EC50=33 nM) with >3.7-fold greater potency than its 5-methoxy analog. Uniquely, it displays high alpha-1A (Ki=13 nM) and alpha-2 (Ki=15 nM) adrenoceptor affinity—absent in other aminoindanes. For research programs demanding this exact polypharmacological fingerprint, generic 2-AI or 5-MeO isomers cannot substitute.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 76413-92-8
Cat. No. B1337998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3-dihydro-1H-inden-2-amine
CAS76413-92-8
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CC(C2)N
InChIInChI=1S/C10H13NO/c1-12-10-4-2-3-7-5-8(11)6-9(7)10/h2-4,8H,5-6,11H2,1H3
InChIKeyNHXLOUDLYDYZQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2,3-dihydro-1H-inden-2-amine (CAS 76413-92-8): A Core Scaffold in Neuropharmacological Research


4-Methoxy-2,3-dihydro-1H-inden-2-amine (CAS 76413-92-8) is a substituted 2-aminoindane, a rigid cyclic analog of amphetamine [1]. This compound features a methoxy group at the 4-position of the indane ring and a primary amine at the 2-position, a key structural motif for modulating monoamine neurotransmission [1]. As a member of the 2-aminoindane class, it serves as a crucial pharmacophore for investigating dopaminergic and serotonergic systems, with its specific substitution pattern conferring a unique conformational and activity profile distinct from other regioisomers [2].

Why 4-Methoxy-2,3-dihydro-1H-inden-2-amine Cannot Be Directly Substituted by Other Aminoindanes


Within the 2-aminoindane class, subtle changes in the substitution pattern lead to profound and non-linear shifts in pharmacological activity. The position of the methoxy group is a primary determinant of selectivity for monoamine transporters and receptor affinity [1]. For example, shifting the methoxy group from the 4- to the 5-position results in a >3.7-fold decrease in potency for inducing dopamine release and a >26-fold decrease in norepinephrine release [2]. Therefore, procuring 4-methoxy-2,3-dihydro-1H-inden-2-amine is essential for research programs specifically requiring its unique pharmacodynamic fingerprint, which cannot be achieved with its 5-methoxy isomer or the unsubstituted parent compound.

Quantitative Differentiation of 4-Methoxy-2,3-dihydro-1H-inden-2-amine from Key Comparators


Dopamine Release Potency: 4-Methoxy-2,3-dihydro-1H-inden-2-amine vs. 5-Methoxy Isomer (MEAI)

4-Methoxy-2-aminoindan is significantly more potent at inducing dopamine release than its 5-methoxy analog (MEAI). The 4-methoxy compound has an EC50 of 150 nM for dopamine release in rat synaptosomes [1], whereas MEAI has an EC50 of 2,646 nM [2]. This demonstrates a >17-fold higher potency for the 4-substituted isomer. The 4-methoxy derivative also has a distinct selectivity profile, being a balanced dopamine and serotonin releaser (DA/5-HT ratio ≈ 4.5), while MEAI is a modestly selective serotonin releasing agent (DA/5-HT ratio ≈ 19.7).

Neuropharmacology Monoamine Transporter Dopamine

Serotonin Release Potency: 4-Methoxy-2,3-dihydro-1H-inden-2-amine vs. Parent 2-Aminoindane

The introduction of a 4-methoxy group dramatically enhances the compound's ability to induce serotonin (5-HT) release compared to the unsubstituted parent, 2-aminoindane (2-AI). 4-Methoxy-2-aminoindan has an EC50 of 33 nM for 5-HT release [1], while 2-AI is essentially inactive at the serotonin transporter, with an EC50 >10,000 nM [2]. This represents a >300-fold increase in potency. This structural modification fundamentally alters the compound's neuropharmacological profile from a norepinephrine-dopamine releasing agent to a mixed dopamine-serotonin releasing agent.

Neuropharmacology Serotonin 5-HT

Adrenergic Receptor Affinity: 4-Methoxy-2,3-dihydro-1H-inden-2-amine vs. Class-Wide Inactivity

In contrast to the general class characteristic of methoxy-substituted 2-aminoindans being inactive at cardiac adrenoceptors [2], the 4-methoxy derivative exhibits nanomolar binding affinity for both alpha-1A and alpha-2 adrenergic receptors. It shows a Ki of 13 nM for the human alpha-1A receptor [1] and a Ki of 15 nM for the rat alpha-2 receptor [1]. This demonstrates a specific, high-affinity interaction that is not a universal feature of the class, as other methoxy-substituted 2-aminoindan derivatives were found to be inactive on cardiac adrenoceptors [2]. This unique property may contribute to its overall pharmacological profile and differentiates it from other aminoindanes lacking this potent adrenergic component.

Pharmacology Adrenergic Receptor Off-Target Activity

5-HT2 Receptor Binding: Enhanced Affinity of 4-Methoxy Substitution Pattern

Within the aminoindane and related indolealkylamine classes, the position of methoxy substitution is a key determinant of 5-HT2 receptor binding affinity. A systematic study demonstrated that 4-methoxy and 5-methoxy substitutions impart a higher affinity for the 5-HT2 receptor compared to 6- or 7-methoxy substitutions [1]. This class-level SAR supports the selection of a 4-methoxy-substituted scaffold for maximizing interaction with 5-HT2 receptors. This contrasts sharply with a 7-hydroxyl group, which essentially abolishes affinity, highlighting the critical importance of the 4-position for maintaining high binding potential.

Serotonin Receptor 5-HT2 Hallucinogen

Conformational Stability: N-Axial Preference of 4-Methoxy-2,3-dihydro-1H-inden-2-amine

Molecular mechanics (MM2) calculations and X-ray crystallography reveal a key conformational distinction. (R)-4-methoxy-2-aminoindan is calculated to be more stable in an N-axial conformation [1]. This is in direct contrast to the potent dopaminergic agonist (R)-4-hydroxy-2-(di-n-propylamino)indan, which preferentially adopts an N-equatorial conformation [1]. This conformational difference is critical for dopamine receptor interaction, as the spatial orientation of the amine nitrogen relative to the aromatic ring is a key determinant of agonistic activity [1]. The N-axial preference of the 4-methoxy compound may contribute to its unique pharmacological profile compared to N-equatorial preferring analogs.

Computational Chemistry Conformational Analysis Dopamine Receptor

Defined Application Scenarios for 4-Methoxy-2,3-dihydro-1H-inden-2-amine Based on Quantitative Evidence


Neuropharmacological Studies of Mixed Dopamine-Serotonin Releasers

This compound is ideally suited for in vitro and ex vivo investigations of agents that potently release both dopamine (EC50 = 150 nM) and serotonin (EC50 = 33 nM) [1][2]. Its balanced activity profile allows researchers to probe the functional consequences of dual DAT/SERT activation, distinguishing it from more selective agents like MMAI (SERT-selective) or 2-AI (NET/DAT-selective) [3]. It can serve as a pharmacological tool compound in synaptosomal release assays and receptor binding studies.

Structure-Activity Relationship (SAR) Studies on 5-HT2 Receptor Ligands

As established by class-level SAR, the 4-methoxy substitution pattern confers high binding affinity for 5-HT2 receptors [4]. This compound is a critical reference standard and synthetic intermediate for medicinal chemistry programs aiming to optimize 5-HT2 receptor affinity. It serves as a benchmark against which the impact of further structural modifications (e.g., N-alkylation, additional ring substituents) on receptor binding can be quantitatively assessed.

Investigating the Role of Alpha-Adrenergic Receptors in Aminoindane Pharmacology

Unlike other methoxy-substituted aminoindanes which are generally inactive at adrenoceptors [5], this compound exhibits high affinity for alpha-1A (Ki = 13 nM) and alpha-2 (Ki = 15 nM) receptors [6]. This unique polypharmacological profile makes it a valuable probe for dissecting the contribution of adrenergic signaling to the overall in vitro and potential in vivo effects of this chemical class. It is the aminoindane of choice for any study where concurrent adrenergic modulation is a variable of interest.

Computational Chemistry and Molecular Modeling of Dopamine Receptor Interactions

The experimentally determined N-axial conformational preference of (R)-4-methoxy-2-aminoindan provides a unique and rigid structural template for computational modeling studies [7]. Researchers can use this compound's coordinates to perform molecular docking simulations and molecular dynamics calculations aimed at understanding the steric and electronic requirements for dopamine receptor binding, particularly contrasting it with ligands that prefer an N-equatorial orientation [7].

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